

Spectral Data Analysis of 3'-O-Methylmurraol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-O-Methylmurraol

Cat. No.: B593589

[Get Quote](#)

Despite a comprehensive search for the spectral data of **3'-O-Methylmurraol**, detailed experimental NMR and MS data for this specific compound are not readily available in the public domain. While the isolation of **3'-O-Methylmurraol** from *Murraya paniculata* has been reported, the complete spectral analysis required for an in-depth technical guide could not be located.

This guide, therefore, serves as a template illustrating the expected data presentation, experimental protocols, and structural analysis that would be included if the spectral data for **3'-O-Methylmurraol** were accessible. The methodologies and visualization techniques described below are standard practices in the structural elucidation of natural products.

Data Presentation: Spectroscopic Data of 3'-O-Methylmurraol

In a typical characterization of a novel or isolated compound, the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data would be presented in structured tables for clarity and ease of comparison with known compounds.

NMR Spectral Data

The ^1H and ^{13}C NMR data provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard, typically tetramethylsilane (TMS). Coupling constants (J) are given in Hertz (Hz) and describe the interaction between neighboring nuclei.

Table 1: Hypothetical ^1H NMR Spectral Data of **3'-O-Methylmurraol** (in CDCl_3)

Position	δH (ppm)	Multiplicity	J (Hz)	Integration	Assignment
H-3	6.25	d	9.5	1H	Olefinic Proton
H-4	7.65	d	9.5	1H	Olefinic Proton
H-5	7.30	d	8.5	1H	Aromatic Proton
H-6	6.85	d	8.5	1H	Aromatic Proton
OCH_3 -7	3.90	s	-	3H	Methoxy Group
H-1'	5.10	t	7.0	1H	Olefinic Proton
H-2'	3.50	d	7.0	2H	Methylene Group
OCH_3 -3'	3.30	s	-	3H	Methoxy Group
H-4'	1.80	s	-	3H	Methyl Group
H-5'	1.70	s	-	3H	Methyl Group

Table 2: Hypothetical ^{13}C NMR and DEPT Spectral Data of **3'-O-Methylmurraol** (in CDCl_3)

Position	δ C (ppm)	DEPT	Assignment
C-2	161.0	C	Carbonyl
C-3	113.0	CH	Olefinic
C-4	143.5	CH	Olefinic
C-4a	112.5	C	Aromatic
C-5	128.0	CH	Aromatic
C-6	108.0	CH	Aromatic
C-7	162.0	C	Aromatic (C-O)
C-8	115.0	C	Aromatic
C-8a	155.0	C	Aromatic (C-O)
OCH ₃ -7	56.0	CH ₃	Methoxy
C-1'	122.0	CH	Olefinic
C-2'	68.0	CH ₂	Methylene
C-3'	85.0	C	Quaternary (C-O)
OCH ₃ -3'	50.0	CH ₃	Methoxy
C-4'	25.0	CH ₃	Methyl
C-5'	18.0	CH ₃	Methyl

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Table 3: Hypothetical Mass Spectrometry Data of **3'-O-Methylmurraol**

Technique	Ionization Mode	Observed m/z	Formula	Interpretation
HR-ESI-MS	Positive	$[M+H]^+$	$C_{16}H_{19}O_5$	Protonated Molecule
EI-MS	-	$[M]^+$	$C_{16}H_{18}O_4$	Molecular Ion
-	-	Key Fragment Ions		

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings.

Isolation of 3'-O-Methylmurranol

3'-O-Methylmurranol would typically be isolated from a plant source, such as *Murraya paniculata*. The general procedure would involve:

- Extraction: The dried and powdered plant material (e.g., leaves or stems) is extracted with a suitable solvent (e.g., methanol or ethanol) at room temperature.
- Fractionation: The crude extract is then partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
- Chromatography: The active fraction (e.g., the ethyl acetate fraction) is subjected to a series of chromatographic techniques, such as column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

- NMR Spectroscopy: 1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) with TMS as the internal standard.

- Mass Spectrometry: High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Electron ionization (EI) mass spectra would be recorded on a standard mass spectrometer.

Structural Elucidation and Visualization

The final structure of **3'-O-Methylmurraol** would be determined by a combined analysis of the spectroscopic data. 2D NMR experiments are particularly important for establishing the connectivity of atoms.

- COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecule.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.

Key Correlations for Structural Elucidation

A diagram illustrating the key HMBC correlations would be crucial for confirming the proposed structure.

Caption: Key HMBC correlations for **3'-O-Methylmurraol**.

This in-depth analysis, combining 1D and 2D NMR with MS data, would unequivocally confirm the structure of **3'-O-Methylmurraol**. The availability of such data is paramount for the advancement of natural product chemistry and drug discovery. Researchers are encouraged to publish complete spectral data to facilitate future research and the creation of comprehensive technical guides.

- To cite this document: BenchChem. [Spectral Data Analysis of 3'-O-Methylmurraol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b593589#3-o-methylmurraol-spectral-data-analysis-nmr-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com